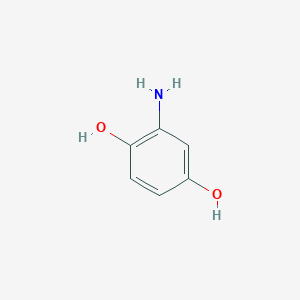2-Aminobenzene-1,4-diol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Quinones are a class of natural and synthetic compounds that have several beneficial effects . They are electron carriers playing a role in photosynthesis . As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases . Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds .
Quinones have also toxicological effects through their presence as photoproducts from air pollutants . They are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups . The aforementioned properties make the analytical detection of quinones problematic .
Aminohydroquinone, a specific type of quinone, is a chemical compound with immense potential and is widely used in scientific research. Its versatile properties enable it to be employed in various applications, including catalysis, organic synthesis, and drug development.
Photosynthesis
Quinones are electron carriers playing a role in photosynthesis.
Healthcare
Cancer Treatment
Environmental Science
Quinones have also toxicological effects through their presence as photoproducts from air pollutants.
Chemical Analysis
2-Aminobenzene-1,4-diol, commonly known as para-aminophenol or 4-aminophenol, is an aromatic organic compound with the molecular formula . It consists of a benzene ring substituted with two functional groups: an amino group () and a hydroxyl group () at the para positions. This compound is a derivative of hydroquinone and is notable for its role in various
There is no current information available regarding a specific mechanism of action for AHQ.
- Given the lack of research on its biological applications, a defined mechanism in biological systems is not established.
- As with any new compound, caution should be exercised when handling AHQ.
- Due to the absence of specific safety data, it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment until more information becomes available.
Future Research Directions
- Considering the presence of functional groups with interesting chemical properties, further research into AHQ's synthesis, reactivity, and potential applications in various fields like material science or organic synthesis is warranted.
- Oxidation: It can be oxidized to form p-quinone under mild conditions. This reaction is reversible, allowing for dynamic interconversion between the two forms .
- Amination: The compound can react with various amines to produce mono- and diamine derivatives. For example, it can react with methylamine to yield methylaminophenol .
- Friedel-Crafts Reactions: The hydroxyl group allows for electrophilic substitution reactions, making it susceptible to Friedel-Crafts alkylation and acylation, which are useful for synthesizing antioxidants and dyes .
The applications of 2-Aminobenzene-1,4-diol are diverse:
- Pharmaceutical Industry: It is primarily used as an intermediate in the synthesis of analgesics like paracetamol (acetaminophen) and other pharmaceutical compounds .
- Dyes and Pigments: The compound serves as a precursor for various dyes due to its ability to undergo electrophilic substitution reactions .
- Photography: It has applications in photography as a developing agent due to its reducing properties .
Several methods exist for synthesizing 2-Aminobenzene-1,4-diol:
- Reduction of p-Nitrophenol: This method involves reducing p-nitrophenol using hydrogen gas in the presence of a catalyst such as palladium on carbon .
- Hydroxylation of Aniline: Aniline can be hydroxylated using hydrogen peroxide under acidic conditions to yield 2-Aminobenzene-1,4-diol .
- Direct Amination of Hydroquinone: Hydroquinone can be reacted with ammonia or amines under controlled conditions to produce 2-Aminobenzene-1,4-diol .
Research on the interactions of 2-Aminobenzene-1,4-diol focuses on its reactivity with other chemical entities:
- Complex Formation: The compound can form charge-transfer complexes with quinones, which may have implications in materials science and organic electronics .
- Biological Interactions: Its effects on biological systems have been studied, particularly regarding its potential toxicity and antioxidant capabilities. Understanding these interactions is crucial for assessing safety profiles in pharmaceutical applications .
Several compounds share structural similarities with 2-Aminobenzene-1,4-diol. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| Hydroquinone | C6H6O2 | Two hydroxyl groups; used primarily as a reducing agent. |
| 2-Aminobenzene-1,3-diol | C6H7NO2 | Similar structure but differs in hydroxyl position; less common in applications. |
| 4-Aminobenzene-1,3-diol | C6H7NO2 | Similar reactivity; used mainly in dye synthesis. |
| 2,4-Diaminophenol | C6H8N2O2 | Contains two amino groups; used in hair dyes and pharmaceuticals. |
| 4-Aminobenzenesulfonic acid | C6H7NO3S | Sulfonic acid derivative; used as a dye intermediate. |
The unique placement of functional groups on the benzene ring gives 2-Aminobenzene-1,4-diol distinct reactivity patterns compared to these similar compounds.








